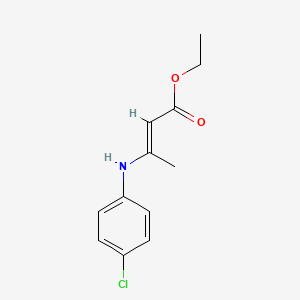![molecular formula C7H3Cl2NOS B7788870 4,6-Dichlorobenzo[d]oxazole-2-thiol](/img/structure/B7788870.png)
4,6-Dichlorobenzo[d]oxazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichlorobenzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 4 and 6, along with a thiol group at position 2, makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dichlorobenzo[d]oxazole-2-thiol can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide, followed by chlorination. The reaction typically proceeds as follows:
Step 1: 2-aminophenol is dissolved in methanol and reacted with potassium hydroxide.
Step 2: Carbon disulfide is added to the reaction mixture, forming the intermediate benzo[d]oxazole-2-thiol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichlorobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
4,6-Dichlorobenzo[d]oxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,6-dichlorobenzo[d]oxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to antimicrobial or anticancer effects. The chlorine atoms may also enhance the compound’s reactivity and binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]oxazole-2-thiol: Lacks the chlorine atoms at positions 4 and 6.
4-Chlorobenzo[d]oxazole-2-thiol: Contains a single chlorine atom at position 4.
6-Chlorobenzo[d]oxazole-2-thiol: Contains a single chlorine atom at position 6.
Uniqueness
4,6-Dichlorobenzo[d]oxazole-2-thiol is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propriétés
IUPAC Name |
4,6-dichloro-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZFXLQGFXFSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=S)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methyl-5-(2-thiophen-2-yl-thiazol-4-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B7788787.png)


![6-[2-[(3,5-dichlorophenoxy)methyl]-1,3-thiazol-4-yl]-1H-pyrimidine-2-thione](/img/structure/B7788813.png)

![1-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788824.png)
![1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788831.png)




![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7788869.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7788871.png)
![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B7788875.png)
